5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride is a chemical compound with the molecular formula . It is recognized for its diverse applications across various scientific fields, including chemistry, biology, and medicine. The compound features an amino group, a piperidine ring, and a benzonitrile moiety, making it a versatile molecule for research and industrial purposes. This compound is classified under the category of piperidine derivatives, which are significant in medicinal chemistry due to their ability to interact with biological systems and serve as precursors for various pharmaceuticals .
The synthesis of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride typically involves several key steps:
These synthetic routes are essential for producing high-purity compounds that can be used in further chemical research and applications.
The molecular structure of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride can be represented as follows:
InChI=1S/C13H17N3.2ClH/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14;;/h4-5,7,10H,2-3,6,9,15H2,1H3;2*1H
UGSIRUQNCWWIKQ-UHFFFAOYSA-N
The compound exhibits a piperidine ring attached to a benzonitrile moiety with an amino group positioned ortho to the nitrile group. This structural arrangement contributes to its chemical reactivity and biological activity .
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new derivatives that may have enhanced biological properties or novel functionalities.
The mechanism of action for 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride primarily involves its interaction with specific biological targets:
Understanding these mechanisms is vital for exploring its therapeutic potential.
The physical and chemical properties of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride include:
These properties influence its handling in laboratory settings and its suitability for various applications .
5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride finds applications across multiple scientific domains:
CAS No.: 815-91-8
CAS No.: 600-63-5
CAS No.: 18679-18-0
CAS No.: 22638-09-1
CAS No.: 121955-20-2